molecular formula C13H17NO3 B14487185 N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide CAS No. 63370-83-2

N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide

Cat. No.: B14487185
CAS No.: 63370-83-2
M. Wt: 235.28 g/mol
InChI Key: DOWJPBNZRZSWQE-UHFFFAOYSA-N
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Description

N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C11H13NO3 It is characterized by the presence of an acetamide group attached to a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide typically involves the reaction of 2-acetyl-5-methoxyphenyl ethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-acetyl-5-methoxyphenyl ethylamine

    Reagent: Acetic anhydride

    Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-5-methoxykynuramine: A compound with similar structural features but different biological activity.

    N-(2-methoxyphenyl)acetamide: Another structurally related compound with distinct chemical properties.

Uniqueness

N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

63370-83-2

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-[2-(2-acetyl-5-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C13H17NO3/c1-9(15)13-5-4-12(17-3)8-11(13)6-7-14-10(2)16/h4-5,8H,6-7H2,1-3H3,(H,14,16)

InChI Key

DOWJPBNZRZSWQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)CCNC(=O)C

Origin of Product

United States

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